molecular formula C8H6ClFN2O B12818282 2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole

2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B12818282
M. Wt: 200.60 g/mol
InChI Key: PYHAFFYPPFSXAF-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with methoxy-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-1H-benzo[d]imidazole
  • 7-Fluoro-5-methoxy-1H-benzo[d]imidazole
  • 2-Chloro-7-fluoro-1H-benzo[d]imidazole

Uniqueness

2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three substituents (chloro, fluoro, and methoxy) on the benzimidazole ring.

Properties

Molecular Formula

C8H6ClFN2O

Molecular Weight

200.60 g/mol

IUPAC Name

2-chloro-4-fluoro-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H6ClFN2O/c1-13-4-2-5(10)7-6(3-4)11-8(9)12-7/h2-3H,1H3,(H,11,12)

InChI Key

PYHAFFYPPFSXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)N=C(N2)Cl

Origin of Product

United States

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